![molecular formula C19H13ClN2 B3022104 2-(4-氯苯基)-1-苯基-1H-苯并[d]咪唑 CAS No. 2622-73-3](/img/structure/B3022104.png)

2-(4-氯苯基)-1-苯基-1H-苯并[d]咪唑

描述

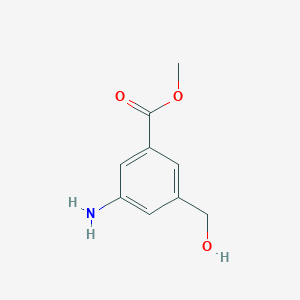

“2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole” is a chemical compound with the empirical formula C9H7ClN2 . It has a molecular weight of 178.62 .

Synthesis Analysis

The synthesis of imidazole derivatives, such as “2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole”, can be achieved through various methods. One such method involves a copper-catalyzed multicomponent reaction . This process yields 2,4,5-trisubstituted-imidazoles in excellent yields up to 95% from readily available starting materials . The reaction involves benzoin or benzil reacting with different aldehydes in the presence of ammonium acetate as the nitrogen source .Physical And Chemical Properties Analysis

“2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole” is a solid compound with a melting point of 249-252 °C . It has a molecular weight of 178.62 .科学研究应用

1. 化学性质和反应

对 2-(4-氯苯基)-1-苯基-1H-苯并[d]咪唑及其类似化合物的研究主要集中在它们的化学性质和反应上。例如,Ivanova 等人 (2005) 的一项研究证明了不对称取代咪唑的双齿性质,包括与类似于 2-(4-氯苯基)-1-苯基-1H-苯并[d]咪唑的化合物的 N(1) 原子上的苄基化 (Ivanova, Kombarov, Davidenko, & Rodin, 2005)。Mohamed 等人 (2013) 的另一项研究探索了类似化合物的晶体结构,重点关注苯环和咪唑环之间的二面角,这对理解 2-(4-氯苯基)-1-苯基-1H-苯并[d]咪唑的分子几何结构具有重要意义 (Mohamed, Akkurt, Singh, Marzouk, & Abdelhamid, 2013)。

2. 合成方法

2-(4-氯苯基)-1-苯基-1H-苯并[d]咪唑和相关化合物的合成一直是一个重要的研究领域。Saberi 等人 (2009) 报告了类似化合物的微波辅助合成,突出了该方法在生产苯并[d]咪唑衍生物方面的效率和有效性 (Saberi, Manjunath, Naveen, Prasad, Rangappa, Sridhar, & Prasad, 2009)。

3. 抗菌性能

一些研究探索了咪唑化合物的抗菌性能。例如,Narwal 等人 (2012) 合成了新型咪唑,包括类似于 2-(4-氯苯基)-1-苯基-1H-苯并[d]咪唑的衍生物,并评估了它们的抗菌活性,提供了对这些化合物在医学应用中的潜在用途的见解 (Narwal, Singh, Saini, Kaur, & Narwal, 2012)。

4. 缓蚀

苯并[d]咪唑衍生物在缓蚀中的应用也已得到研究。Chaouiki 等人 (2020) 的一项研究调查了苯并咪唑衍生物在 HCl 溶液中对低碳钢的缓蚀性能,证明了这些化合物(包括类似于 2-(4-氯苯基)-1-苯基-1H-苯并[d]咪唑的化合物)作为有效缓蚀剂的潜力 (Chaouiki, Chafiq, Rbaa, Salghi, Lakhrissi, Ali, Bashir, & Chung, 2020)。

未来方向

Imidazole derivatives, such as “2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole”, have a broad range of medicinal applications and are an active area of research . They are used in the synthesis of pharmaceuticals and natural products, and have potential in imidazole-based drug discovery and developments .

作用机制

Target of Action

The primary targets of 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole are likely to be similar to those of other imidazole derivatives. Imidazole derivatives have been found to bind with high affinity to multiple receptors . The principle targets of antiseizure drugs, for example, are voltage-gated ion channels permeable to sodium or calcium and synapses using the transmitter GABA .

Mode of Action

For instance, it may inhibit electrical discharge in the brain by interacting with GABA receptors .

Biochemical Pathways

For instance, they have been associated with the inhibition of various kinases and enzymes, as well as the induction of apoptosis and suppression of angiogenesis .

Pharmacokinetics

Imidazole is an ionizable compound that can render good pharmacokinetic properties to the compounds contained in it . It is likely that this compound would have similar properties.

Result of Action

Imidazole derivatives have been associated with a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

属性

IUPAC Name |

2-(4-chlorophenyl)-1-phenylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2/c20-15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPUDGKVGCGPAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455565 | |

| Record name | 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2622-73-3 | |

| Record name | 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione](/img/no-structure.png)

![[(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3022033.png)

![[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3022039.png)

![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B3022041.png)

![{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride](/img/structure/B3022043.png)